Substrate-Independent CYP3A4 Inhibition: 6,7-DHB vs. Bergamottin
6,7-DHB exhibits substrate-independent reversible inhibition of CYP3A4, with a Ki of approximately 0.8 μM in human intestinal microsomes using both testosterone and midazolam as probe substrates [1]. In contrast, bergamottin (BG) demonstrates substrate-dependent reversible inhibition, with a Ki of 13 μM using midazolam, representing an 8-fold difference compared to its Ki using testosterone [1]. This substrate-dependence in BG introduces experimental variability, whereas 6,7-DHB provides consistent, predictable inhibition across different CYP3A4 substrates.
| Evidence Dimension | Reversible inhibition constant (Ki) and substrate dependence |
|---|---|
| Target Compound Data | Ki ~0.8 μM (substrate-independent) |
| Comparator Or Baseline | Bergamottin (BG): Ki = 13 μM (midazolam); Ki different for testosterone |
| Quantified Difference | 6,7-DHB Ki is 16.25-fold lower (more potent) than BG Ki using midazolam; 6,7-DHB shows consistent Ki across substrates |
| Conditions | Human intestinal microsomes; probe substrates: testosterone 6β-hydroxylation and midazolam 1'-hydroxylation |
Why This Matters
For researchers designing CYP3A4 inhibition studies, 6,7-DHB offers predictable, substrate-independent potency, eliminating the need for substrate-specific optimization and reducing experimental variability.
- [1] Paine MF, Criss AB, Watkins PB. Two major grapefruit juice components differ in intestinal CYP3A4 inhibition kinetic and binding properties. Drug Metab Dispos. 2004 Oct;32(10):1146-53. View Source
